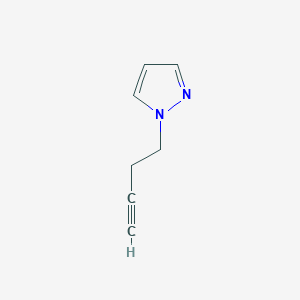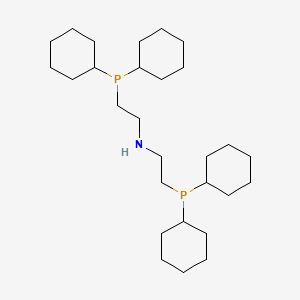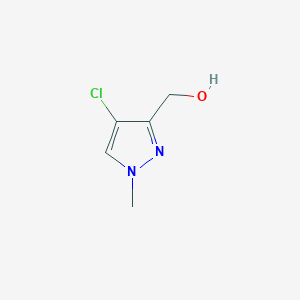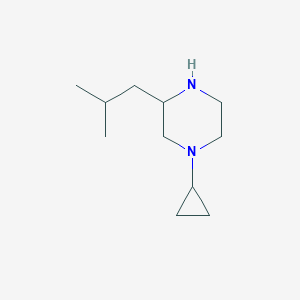
1-Cyclopropyl-3-(2-méthylpropyl)pipérazine
Vue d'ensemble
Description
“1-Cyclopropyl-3-(2-methylpropyl)piperazine” is a cyclic compound. It contains 39 bonds in total, including 15 non-H bonds, 3 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecule consists of 24 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(2-methylpropyl)piperazine” includes a three-membered cyclopropyl ring and a six-membered piperazine ring . The molecule has a total of 39 bonds, including 15 non-H bonds and 3 rotatable bonds .
Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are key components of several blockbuster drugs . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
Applications De Recherche Scientifique
Médecine : Agents antimicrobiens
1-Cyclopropyl-3-(2-méthylpropyl)pipérazine : a des applications potentielles dans le développement de nouveaux agents antimicrobiens. Son noyau pipérazine peut être modifié pour créer des composés qui interfèrent avec la synthèse de la paroi cellulaire bactérienne ou perturbent la fonction des protéines, conduisant à la mort des microbes pathogènes .
Agriculture : Pesticides
En agriculture, ce composé pourrait être utilisé pour synthétiser de nouveaux pesticides. La partie pipérazine est connue pour sa bioactivité, et les dérivés de ce composé peuvent agir comme des agents efficaces contre les ravageurs des cultures, contribuant à une productivité agricole accrue .
Science des matériaux : Synthèse des polymères
La structure de la pipérazine est précieuse en science des matériaux pour synthétiser des polymères avec des propriétés spécifiques. Par exemple, l'incorporation de This compound dans les polymères pourrait conduire à des matériaux avec une flexibilité, une durabilité ou une stabilité thermique améliorées .
Sciences de l'environnement : Traitement de l'eau
Ce composé pourrait être exploré pour des applications environnementales, telles que le traitement de l'eau. Sa capacité à former des complexes avec des métaux ou des polluants organiques peut être exploitée pour éliminer les contaminants des sources d'eau, améliorant ainsi la qualité et la sécurité de l'eau .
Biochimie : Inhibition enzymatique
En biochimie, les dérivés de This compound pourraient servir d'inhibiteurs enzymatiques. En se liant aux sites actifs des enzymes, ces composés pourraient réguler les voies biochimiques, ce qui est crucial pour comprendre les maladies et développer de nouveaux médicaments .
Pharmacologie : Développement de médicaments
Enfin, en pharmacologie, le squelette de ce composé pourrait être utilisé pour développer de nouveaux médicaments. Ses caractéristiques structurales, telles que les cycles cyclopropyle et pipérazine, en font un candidat pour la création de molécules aux effets thérapeutiques potentiels, tels que les médicaments antipsychotiques ou antidépresseurs .
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which 1-cyclopropyl-3-(2-methylpropyl)piperazine is a derivative of, are gaba receptor agonists . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is presumably caused by the hyperpolarization of nerve endings, resulting from the direct and selective binding of piperazine to muscle membrane GABA receptors .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, which include piperazine compounds, exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that multiple biochemical pathways could be affected.
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Given its potential role as a gaba receptor agonist, it may cause hyperpolarization of nerve endings, leading to the paralysis of parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-(2-methylpropyl)piperazine. For instance, the compound is classified as a flammable liquid and vapor, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, it should be stored in a well-ventilated place and kept cool .
Safety and Hazards
Orientations Futures
Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents has been reported, but the use of the piperazine molecule, which is of pharmaceutical importance, is lacking . This suggests a potential future direction for the development of piperazine-based antimicrobial polymers .
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJZVRCVKMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



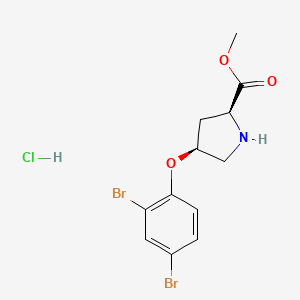
![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)
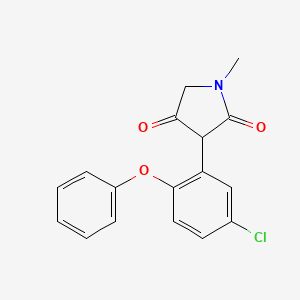
![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)


